![molecular formula C18H13N2NaO B3032940 [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt CAS No. 63467-44-7](/img/structure/B3032940.png)

[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt

Übersicht

Beschreibung

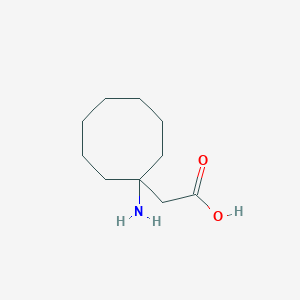

“[1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt” is also known as Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo] -5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate (C.I. Direct Black 38). It has the EC Number 217-710-3 and the CAS Number 1937-37-7 . This substance is identified as a substance of very high concern because of its CMR1 properties .

Synthesis Analysis

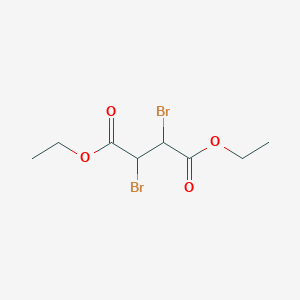

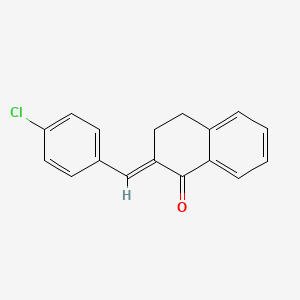

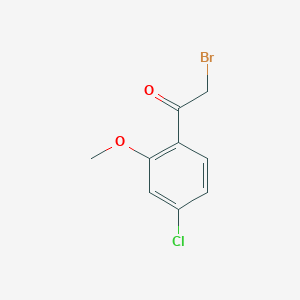

The synthesis of similar azo compounds involves a coupling reaction of phenyl diazonium salt and β-naphthol in ice-cold chilled water . The azo coupling preferably occurs at the ortho position of the same ring since the charge density gets reinforced at this position .Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt” is based on structures generated from information available in ECHA’s databases . The molecular formula is C34H24N6Na4O14S4 .Chemical Reactions Analysis

Arenediazonium salts, which are similar to “[1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt”, are versatile intermediates from which a wide variety of aromatic compounds can be prepared . They are often used in transition metal-mediated cross-coupling reactions for carbon–carbon and carbon-hetero atom bond formation .Wissenschaftliche Forschungsanwendungen

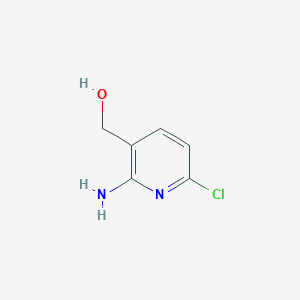

Staining Agent in Microscopy

This compound is used as a staining agent in microscopy. It has been used to monitor the infection of mycorrhizal Allium porrum in plant roots . The compound helps in visualizing the infection, providing valuable insights into the interaction between the plant and the mycorrhizal fungus .

Diagnostic Assay Manufacturing

The compound is used in diagnostic assay manufacturing . It is used in various diagnostic tests due to its ability to bind to specific proteins or other biomolecules, allowing for the detection and measurement of these substances .

Hematology

In the field of hematology, this compound is used for staining blood cells . This helps in the identification and differentiation of various types of blood cells, which is crucial in diagnosing different blood disorders .

Histology

In histology, the compound is used for staining tissue sections . It helps in highlighting the different components of the tissue, allowing for a detailed examination of the tissue structure .

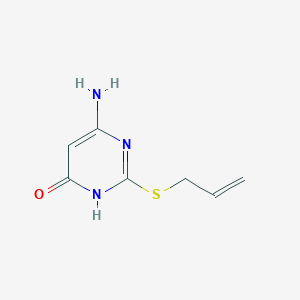

Synthesis of Triazoles

The compound is involved in the synthesis of 3-phenylazo-1,2,4-triazoles . Triazoles are a class of compounds that have various applications in medicinal chemistry, agrochemicals, and materials science .

Liquid Crystal Displays

Compounds exhibiting mesomorphic properties, such as this one, are used in information display systems . They are used in the manufacturing of liquid crystal displays (LCDs), which are widely used in televisions, computer monitors, and smartphones .

Thermography

In thermography, this compound is used due to its temperature-sensitive properties . Thermography is a technique that uses infrared imaging to detect heat patterns and blood flow in body tissues .

Polymer Chemistry

In polymer chemistry, this compound is used in the synthesis of polymers with specific properties . These polymers can be used in various applications, including the manufacturing of plastics, coatings, adhesives, and more .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that azo compounds, such as this one, have been studied for their potential interactions with various biological targets .

Mode of Action

The compound is synthesized through an azo coupling reaction involving a phenyl diazonium salt and α-naphthol . This process involves an electrophilic substitution reaction of the phenyl diazonium cation with the α-naphtholate ion . The resulting compound, Sodium 4-Phenyl-2-Phenyldiazenylphenolate, is an azo dye .

Biochemical Pathways

It’s known that azo compounds can interact with various biological and pharmacological applications . For instance, they can exhibit anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

Pharmacokinetics

Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and therapeutic potential .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the U.S. Environmental Protection Agency (EPA) has issued a Significant New Use Rule (SNUR) for benzidine-based chemical substances, which includes certain azo dyes . This rule requires manufacturers and processors to notify the EPA before starting or resuming new uses of these chemicals in any products . This regulation reflects the potential environmental and health concerns associated with these substances .

Eigenschaften

IUPAC Name |

sodium;4-phenyl-2-phenyldiazenylphenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O.Na/c21-18-12-11-15(14-7-3-1-4-8-14)13-17(18)20-19-16-9-5-2-6-10-16;/h1-13,21H;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHMLOVTDKLLOR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])N=NC3=CC=CC=C3.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N2NaO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069883 | |

| Record name | [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63467-44-7 | |

| Record name | (1,1'-Biphenyl)-4-ol, 3-(2-phenyldiazenyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063467447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-ol, 3-(2-phenyldiazenyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-(phenylazo)[1,1'-biphenyl]-4-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([1,1'-Biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3032858.png)

methanone](/img/structure/B3032871.png)

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)amino]ethan-1-one](/img/structure/B3032874.png)

![Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-](/img/structure/B3032878.png)